molecular formula C15H12N2OS B288885 3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol

3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol

Cat. No.: B288885
M. Wt: 268.3 g/mol
InChI Key: AGQNMYLPVLOPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. The reaction conditions often involve heating the reactants in the presence of a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced thiazole derivatives, and substituted phenol and thiazole compounds .

Scientific Research Applications

3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-phenyl-1,3-thiazol-2-yl)amino)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its phenol group enhances its ability to participate in redox reactions and form hydrogen bonds, contributing to its diverse applications .

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol

InChI

InChI=1S/C15H12N2OS/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11/h1-10,18H,(H,16,17)

InChI Key

AGQNMYLPVLOPBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O

Origin of Product

United States

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